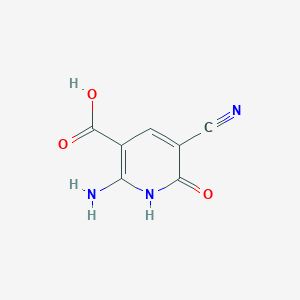
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of cyanoacrylamide derivatives with cyanoacetamide derivatives under reflux conditions in the presence of ethanolic piperidine . This reaction yields the desired compound along with other derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques.
化学反应分析
Types of Reactions
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A related compound with similar structural features.
Cyanoacrylamide derivatives: Compounds that share the cyano and amide functional groups.
Uniqueness
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-Amino-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 138060-94-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a pyridine ring with various functional groups that contribute to its biological activity. The molecular formula is C8H7N3O3 with a molecular weight of approximately 179.13 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 2-amino-5-cyano-6-oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, one study reported the minimum inhibitory concentration (MIC) values for certain derivatives against these pathogens, highlighting their potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated that certain derivatives possess antiproliferative activity against human cancer cell lines, including MDA-MB-231 and HeLa cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth, with some derivatives showing IC50 values as low as 0.0046 µM .
The biological activity of 2-amino-5-cyano-6-oxo-1,6-dihydropyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies suggest that these compounds may act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives derived from 2-amino-5-cyano-6-oxo-1,6-dihydropyridine against E. coli and P. aeruginosa. The results indicated that specific modifications to the chemical structure enhanced antibacterial potency .
- Anticancer Activity : Another investigation focused on the antiproliferative effects of various substituted pyridine derivatives on cancer cell lines. The study revealed that compounds with hydroxyl (-OH) groups exhibited lower IC50 values, indicating increased efficacy against cancer cells .
Data Tables
属性
IUPAC Name |
2-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-2-3-1-4(7(12)13)5(9)10-6(3)11/h1H,(H,12,13)(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSUAZKRKXPQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














